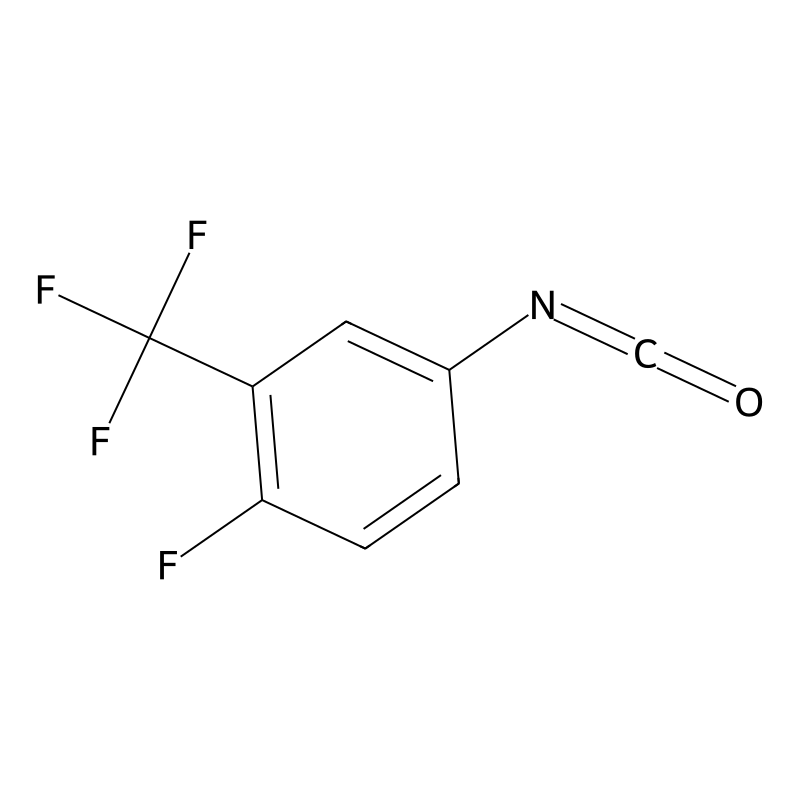

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocyclic Compounds

-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a reagent used in the synthesis of various heterocyclic compounds, which are organic molecules containing one or more ring atoms other than carbon. These heterocycles can have a wide range of properties and applications in medicinal chemistry, materials science, and other fields [1].

One specific application of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is the synthesis of pyrazine and pyrimidine analogs of biarylamines [1]. Biarylamines are a class of compounds with two aromatic rings connected by a single bond. Pyrazines and pyrimidines are important heterocycles found in many biologically active molecules [1].

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is an organic compound characterized by the molecular formula and a molecular weight of approximately 205.11 g/mol. It appears as a clear, colorless liquid and is classified as an isocyanate, a group of compounds known for their reactivity, particularly in forming urethanes and other derivatives. The compound is notable for its trifluoromethyl and fluorine substituents, which enhance its chemical reactivity and influence its physical properties, such as volatility and solubility in organic solvents .

Aromatic isocyanates, including 4-F-3-(CF3)-PhNCO, are known to pose several safety hazards:

- Acute toxicity: They can cause irritation and damage to the skin, eyes, and respiratory system upon inhalation or contact.

- Respiratory sensitization: Repeated exposure can lead to sensitization, causing allergic respiratory reactions.

- Environmental hazards: Isocyanates can be harmful to aquatic life.

- Nucleophilic Addition: It reacts with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates.

- Polymerization: The compound can undergo polymerization reactions to produce polyurethanes.

- Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and carbon dioxide.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

The biological activity of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate has been explored primarily in the context of its toxicity and potential applications in medicinal chemistry. It is classified as harmful if ingested or inhaled, causing skin irritation and respiratory issues upon exposure. Its reactivity makes it a candidate for developing bioactive compounds, particularly in the synthesis of heterocycles that exhibit pharmacological properties .

Several methods exist for synthesizing 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate:

- From Fluorinated Anilines: The compound can be synthesized by treating a fluorinated aniline with phosgene or its derivatives.

- Direct Fluorination: Another approach involves the direct fluorination of 3-(trifluoromethyl)phenyl isocyanate using fluorinating agents under controlled conditions.

- Rearrangement Reactions: Isocyanates can also be generated through rearrangement reactions involving suitable precursors.

These methods highlight the versatility of fluorinated compounds in synthetic pathways .

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate finds applications in various fields:

- Pharmaceutical Industry: Used as an intermediate in synthesizing bioactive molecules, including potential drugs targeting various diseases.

- Agrochemicals: Serves as a building block for developing herbicides and pesticides.

- Material Science: Employed in producing specialty polymers and coatings due to its unique chemical properties.

Its ability to form stable bonds with other functional groups makes it valuable in creating diverse chemical entities .

Interaction studies involving 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate focus on its reactivity with biological molecules, particularly proteins and nucleic acids. These studies are crucial for understanding its potential effects on biological systems and assessing its safety profile. Research indicates that this compound can modify amino acids within proteins, potentially leading to altered biological functions or toxic effects .

Several compounds share structural similarities with 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | C8H3ClF3N | Contains chlorine instead of fluorine |

| 4-Bromo-3-(trifluoromethyl)phenyl isocyanate | C8H3BrF3N | Contains bromine, affecting reactivity profile |

| 2-Fluoro-5-isocyanatobenzotrifluoride | C8H3F4N | Different position of fluorine substitution |

Uniqueness

The uniqueness of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate lies in its specific combination of trifluoromethyl and fluorine groups, which significantly enhance its reactivity compared to similar compounds. This makes it particularly useful in targeted synthetic applications within medicinal chemistry and materials science .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant